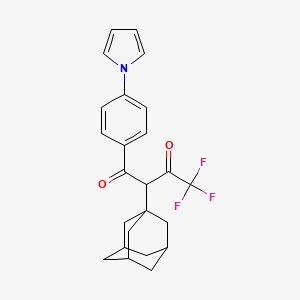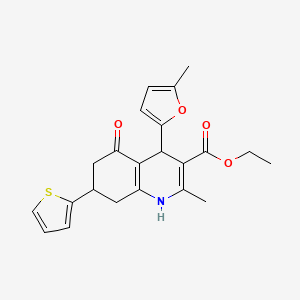
2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE is a complex organic compound that features a unique combination of adamantane, trifluoromethyl, and pyrrole groups
準備方法
The synthesis of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Pyrrole Derivative: The pyrrole ring is synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the adamantane, trifluoromethyl, and pyrrole derivatives through a series of condensation and substitution reactions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and continuous flow reactors .
化学反応の分析
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents such as dichloromethane or ethanol .
科学的研究の応用
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Its rigid adamantane core and trifluoromethyl group contribute to high thermal stability and hydrophobicity, making it useful in the development of advanced materials such as polymers and coatings.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent
作用機序
The mechanism of action of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral ion channels, while the trifluoromethyl group can enhance binding affinity to target proteins. The pyrrole ring may participate in hydrogen bonding and π-π interactions with biological molecules. These combined interactions can lead to inhibition of viral replication, modulation of enzyme activity, or disruption of cellular processes .
類似化合物との比較
Similar compounds to 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE include:
2-(ADAMANTAN-1-YL)-5-ARYL-1,3,4-OXADIAZOLES: These compounds share the adamantane core and exhibit similar biological activities, particularly in antiviral and anticancer research.
2-(ADAMANTAN-1-YL)-5-ARYLTETRAZOLES: These derivatives also feature the adamantane moiety and are studied for their potential as anti-inflammatory and antimicrobial agents.
1-(4-(1H-PYRROL-1-YL)PHENYL)-1H-PYRROLE DERIVATIVES: These compounds contain the pyrrole ring and are explored for their applications in organic electronics and materials science
特性
分子式 |
C24H24F3NO2 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
2-(1-adamantyl)-4,4,4-trifluoro-1-(4-pyrrol-1-ylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)22(30)20(23-12-15-9-16(13-23)11-17(10-15)14-23)21(29)18-3-5-19(6-4-18)28-7-1-2-8-28/h1-8,15-17,20H,9-14H2 |
InChIキー |
RBLRFWJHRWQNQJ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=C(C=C4)N5C=CC=C5)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, N-[1-(4-hydroxy-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11078989.png)
![methyl 2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetyl}amino)benzoate](/img/structure/B11078997.png)
![Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate](/img/structure/B11079003.png)
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11079010.png)
![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)

![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)

![11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079051.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
![N-{2-[(2,4-dimethylphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11079061.png)
